3-O-Benzyl4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose
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Overview
Description
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is a complex carbohydrate derivative. This compound is notable for its use in the synthesis of locked nucleic acid (LNA) monomers, which are crucial in the development of synthetic oligonucleotide-based therapeutics .
Preparation Methods
The synthesis of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose typically begins with 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose, which can be synthesized from D-glucose . The regioselective 5-O-benzylation of this intermediate, followed by acetolysis, affords the desired furanose derivative . Industrial production methods often involve similar synthetic routes but are optimized for scale and efficiency.
Chemical Reactions Analysis
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl groups can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions with nucleobases to form nucleoside analogues.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various nucleoside analogues and modified carbohydrates .
Scientific Research Applications
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is extensively used in scientific research, particularly in the synthesis of locked nucleic acid (LNA) monomers . These monomers are integral to the development of synthetic oligonucleotide-based therapeutics, which are being explored for the treatment of cancer and viral infections . The compound’s unique structure allows for the preorganization of the backbone of LNA oligonucleotides, leading to energetically favorable duplex formation and increased base stacking interactions .
Mechanism of Action
The mechanism of action of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose involves its incorporation into oligonucleotides, where it locks the sugar moiety into a specific conformation . This conformational restriction results in the preorganization of the oligonucleotide backbone, enhancing the stability and binding affinity of the resulting duplexes . The molecular targets and pathways involved include the Watson-Crick base pairing rules and the stabilization of nucleic acid duplexes .
Comparison with Similar Compounds
Similar compounds to 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose include:
- 1,2-Di-O-acetyl-3-O-benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-D-ribofuranose
- 3-O-Benzyl 4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose
The uniqueness of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose lies in its dual methanesulfonyl groups, which provide versatile sites for further chemical modifications and enhance its utility in synthetic applications .
Properties
IUPAC Name |
[2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCZRIZHPZZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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